molecular formula C30H34N8 B612113 Bemcentinib CAS No. 1037624-75-1

Bemcentinib

货号 B612113
CAS 编号: 1037624-75-1
分子量: 506.64
InChI 键: KXMZDGSRSGHMMK-VWLOTQADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bemcentinib, also known as BGB324 or R428, is an experimental oral small molecule that inhibits AXL kinase . It was licensed from Rigel Pharmaceuticals by BerGenBio and is currently undergoing six Phase II trials in various solid and hematological tumors as monotherapy and in combination with immunotherapy, chemotherapy, and targeted therapeutics .


Molecular Structure Analysis

Bemcentinib has a molecular formula of C30H34N8 and a molecular weight of 506.64 . It belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Physical And Chemical Properties Analysis

Bemcentinib has a molecular formula of C30H34N8 and a molecular weight of 506.64 . It is soluble in DMSO at 60 mg/mL .

科学研究应用

  1. 急性髓系白血病(AML)的治疗

    Bemcentinib正在进行II期试验,用于治疗急性髓系白血病。它已显示出在处理继发性急性髓系白血病(sAML)(Bumm, Folwaczny, & Wölfle, 2020)方面的潜力。

  2. 转移性黑色素瘤的联合疗法

    Bemcentinib的疗效正在探索与达伯替尼/曲美替尼或帕博利珠单抗联合治疗转移性黑色素瘤患者。这项研究旨在改善整体应答率和持续应答时间,与标准疗法相比(Straume et al., 2018)

  3. 临床用途生产

    挪威生物技术公司BerGenBio已与Piramal Pharma Solutions合作生产Bemcentinib。这种合作对于将其开发为治疗老年复发性急性髓系白血病患者的药物至关重要(Mullin, 2019)

  4. 在肾纤维化中的线粒体功能障碍作用

    已证明Bemcentinib可以缓解肾脏纤维化中的线粒体功能障碍,突显了其在治疗慢性肾脏疾病(CKD)中的潜力。它影响与氧化磷酸化和脂肪酸氧化相关的途径,等等(Hoel等,2021年)

  5. 胰腺癌的化疗

    一项临床试验调查了Bemcentinib与吉西他滨/顺铂/纳派紫杉醇联合治疗晚期胰腺癌患者。它关注完全应答率和总生存率等参数(Beg et al., 2019)

  6. 固体肿瘤和髓样恶性肿瘤的临床试验

    Bemcentinib正在接受几项II期临床试验,评估其对固体肿瘤和髓样恶性肿瘤的有效性。这包括其对AXL受体的血浆可溶性、脱落形式的影响(Loges et al., 2018)

  7. 急性髓系白血病或骨髓增生异常综合征中的免疫调节活性

    Bemcentinib在调节免疫系统方面显示出潜力,特别是在复发AML或MDS的情况下。其改变T细胞和B细胞库的能力一直是调查的焦点(Loges et al., 2018)

  8. 与AML中的LDAC或Decitabine的联合应用

    Bemcentinib与低剂量细胞阿拉伯核苷酸(LDAC)和地西他滨的联合应用显示出对不适合进行强化化疗的AML患者具有抗白血病活性。这包括新发和复发AML的患者(Loges et al., 2019)

  9. 与Pembrolizumab在晚期非小细胞肺癌中的研究

    一项研究将Bemcentinib与帕博利珠单抗结合用于先前接受治疗的IV期肺腺癌患者。重点是整体应答率和安全性(Spicer et al., 2020)

  10. 在肾脏纤维化中靶向巨噬细胞和系膜细胞

    发现Bemcentinib可以靶向巨噬细胞和系膜细胞,在小鼠模型中延缓肾脏纤维化的进展。这表明其在治疗肾脏疾病方面的潜力(Grøndal等,2022年)

  11. NSCLC中Docetaxel的I期研究

    一项I期研究评估了Bemcentinib与多西紫杉醇联合用于晚期非小细胞肺癌(NSCLC),显示出抗肿瘤活性的证据(Bhalla et al., 2022)

未来方向

Bemcentinib is currently undergoing Phase II clinical trials for non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), acute myeloid leukemia / myelodysplastic syndrome (AML/MDS), melanoma and metastatic pancreatic cancer . In November 2021, the FDA granted Bemcentinib and PD-1 drug Pembrolizumab fast-track designation for the treatment of late-stage patients with STK11 mutation and metastatic non-small cell lung cancer .

属性

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMZDGSRSGHMMK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673109
Record name Bemcentinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bemcentinib

CAS RN

1037624-75-1
Record name BGB 324
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1037624-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bemcentinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037624751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bemcentinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bemcentinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEMCENTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ICW2LX8AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
741
Citations
S Bhalla, FJ Fattah, C Ahn, J Williams, A Macchiaroli… - Lung Cancer, 2023 - Elsevier
… [12] Based on clear clinical need, preclinical evidence of synergy, and tolerability of bemcentinib monotherapy, we conducted a phase 1 trial of bemcentinib plus docetaxel in previously …
Number of citations: 1 www.sciencedirect.com
AS Kubasch, P Peterlin, T Cluzeau, KS Götze, K Sockel… - Leukemia, 2023 - nature.com
Hypomethylating agents (HMAs) are the standard of care for patients with higher-risk myelodysplastic neoplasms (HR-MDS) and, in combination with venetoclax, for patients with acute …
Number of citations: 5 www.nature.com
D Zdżalik-Bielecka, K Kozik, A Poświata… - Molecular Cancer …, 2022 - AACR
Altogether, our findings are of high clinical importance as we discovered that two clinically advanced AXL inhibitors, bemcentinib and gilteritinib, may display AXL-independent cellular …
Number of citations: 14 aacrjournals.org
S Loges, M Heuser, J Chromik, CE Vigil, P Paschka… - Blood, 2018 - Elsevier
Background AXL has been established as an independent prognostic factor in AML. AXL also represents a novel immune checkpoint because it directly inhibits NK cells and …
Number of citations: 5 www.sciencedirect.com
O Straume, JB Lorens, G Gausdal, BT Gjertsen… - Annals of …, 2019 - Elsevier
… Bemcentinib is a first-in-class orally bioavailable selective inhibitor of Axl which is currently … designed to explore whether combinations with bemcentinib improves ORR and duration of …
Number of citations: 4 www.sciencedirect.com
A Ariaei, F Ramezani - Journal of Biomolecular Structure and …, 2023 - Taylor & Francis
… Bemcentinib, while Repotrictinib detached twice at the end of the simulation. Eventually, adding Bemcentinib … We report Bemcentinib and Repotrectinib, formerly prescribed for cancer, …
Number of citations: 4 www.tandfonline.com
S Loges, G Sutamtewagul, M Heuser, J Chromik… - Blood, 2021 - Elsevier
Background: Relapsed (REL) & refractory (REF) r/r AML pts unsuitable for intensive therapy (IT) due to age or co-morbidities, have limited treatment options. Low-dose cytarabine (LDAC…
Number of citations: 2 www.sciencedirect.com
A Hoel, T Osman, F Hoel, H Elsaid… - Journal of cellular …, 2021 - Wiley Online Library
… To investigate the effect of bemcentinib in the UUO model, we analysed the transcriptome of ligated and non-ligated kidneys treated with or without bemcentinib. The expression of 11 …
Number of citations: 10 onlinelibrary.wiley.com
AS Kubasch, P Peterlin, T Cluzeau, KS Götze, K Sockel… - Blood, 2020 - Elsevier
… Bemcentinib is currently undergoing Phase II clinical trials for non-small-cell lung cancer (… In 2019, FDA have granted fast track designation to bemcentinib for the treatment of elderly …
Number of citations: 4 www.sciencedirect.com
S Loges, M Heuser, J Chromik, G Sutamtewagul… - …, 2022 - journals.lww.com
Background: The new standard of care (SOC) in newly-diagnosed AML patients (pts) unfit for intensive chemotherapy (IC) due to age or co-morbidities yields favourable efficacy. …
Number of citations: 1 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。